yc-1

概要

説明

- YC-1 (リフィシグアート)は、当初、低酸素誘導因子1α(HIF-1α)の阻害剤として開発されました。 HIF-1αは、腫瘍細胞における低酸素条件下で、VEGF(血管内皮増殖因子)を含む遺伝子発現を調節する塩基性ヘリックス-ループ-ヘリックス転写因子です .

- This compoundは、HIF-1α阻害を超えた幅広い用途で注目を集めています。

準備方法

- YC-1の合成経路は、その構造を組み立てるための化学反応を含みます。残念ながら、特定の合成方法や反応条件は文献では容易に得られません。

- 工業生産方法は異なる可能性がありますが、研究や潜在的な治療用途のためにthis compoundを生産するために、スケーラブルなプロセスが含まれる可能性があります。

化学反応の分析

- YC-1はさまざまな反応を起こしますが、特定の試薬や条件に関する詳細情報は限られています。

- 一般的な反応タイプには、酸化、還元、置換が含まれます。これらの反応中に生成される主な生成物は、まだ完全に解明されていません。

科学研究への応用

- This compoundは、複数の分野で有望な結果を示しています。

心臓血管疾患: 当初、血小板凝集および血栓症の阻害剤として研究され、this compoundは潜在的な心臓血管への応用があります.

がん: This compoundは、腫瘍の浸潤と転移を効果的に阻害するため、汎用性の高い抗がん剤候補です.

その他の疾患: 進行中の研究では、肺高血圧や神経変性疾患などの他の状態におけるthis compoundの役割を調査しています。

科学的研究の応用

Cardiovascular Effects

YC-1 is recognized for its potent vasodilatory effects . Studies have demonstrated that it induces relaxation of vascular smooth muscle through sGC activation, leading to significant reductions in blood pressure and improved blood flow . In isolated rabbit aortic rings, this compound exhibited concentration-dependent vasodilation comparable to traditional NO donors .

Antiplatelet Activity

The compound has demonstrated notable antiplatelet properties , inhibiting platelet aggregation and adhesion. This effect is particularly relevant in managing thrombotic disorders, where reducing platelet activity can prevent complications such as heart attacks and strokes .

Anticancer Potential

This compound's role in cancer therapy is multifaceted:

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting nuclear factor kappa B (NF-κB) pathways, which are often upregulated in tumors . In vivo studies showed reduced tumor growth in severe combined immunodeficient mice treated with this compound, highlighting its potential as an anticancer agent .

Inhibition of Angiogenesis

By downregulating HIF-1α, this compound impedes the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis. This mechanism positions this compound as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Case Studies and Research Findings

作用機序

- YC-1は、一酸化窒素(NO)とは無関係に、可溶性グアニル酸シクラーゼ(sGC)活性化剤として作用します。シクリックグアノシン一リン酸(cGMP)レベルを上昇させることで、細胞シグナル伝達経路を調節します。

- This compoundがその効果を発揮する正確な分子標的と経路は、現在も盛んに研究されています。

類似化合物との比較

- YC-1の独自性は、HIF-1α阻害剤とsGC活性化剤の両方としての二重の役割にあります。

- 類似の化合物には、他のsGCモジュレーターやHIF-1α阻害剤が含まれますが、this compoundの多面的な特性はそれを際立たせています。

特性

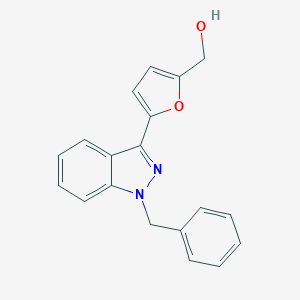

IUPAC Name |

[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQVFCKUDYMWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165635 | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170632-47-0 | |

| Record name | Lificiguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lificiguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | yc-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。